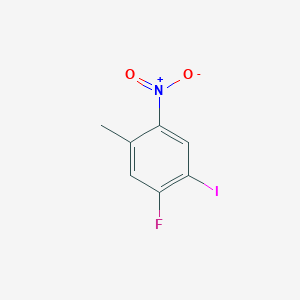

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

描述

Contextualizing Halogenated Nitrobenzene (B124822) Derivatives in Advanced Organic Synthesis

Halogenated nitrobenzene derivatives are a class of organic compounds that serve as crucial precursors in the synthesis of a wide array of industrially significant molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.commdpi.com The presence of both a nitro group and halogen atoms on the benzene (B151609) ring imparts unique reactivity to these molecules. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution, while the halogen atoms can participate in a variety of cross-coupling reactions. mdpi.com This dual reactivity allows for the sequential and selective introduction of different functional groups, a key strategy in the construction of complex molecular architectures. mdpi.com

The specific combination and position of the halogens and the nitro group can significantly influence the compound's reactivity. For instance, the fluorine atom is known to be a good leaving group in nucleophilic aromatic substitution reactions, while the iodine atom is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This differential reactivity is a powerful tool for synthetic chemists.

Rationale for Focused Academic Inquiry into 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

The focused academic inquiry into this compound stems from its potential as a highly versatile building block for the synthesis of complex, biologically active molecules. The distinct electronic and steric properties conferred by its four different substituents make it an attractive starting material for the construction of novel chemical entities.

The presence of the nitro group can be leveraged for its conversion into an amino group, a common functional group in many pharmaceuticals. The fluorine and iodine atoms provide orthogonal handles for a variety of chemical transformations. This multi-functionality allows for a modular and convergent approach to the synthesis of complex target molecules, which is a highly desirable feature in modern drug discovery and development.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to explore its synthetic utility as a scaffold for the creation of novel compounds with potential applications in medicinal chemistry and materials science. Specific research goals often include:

Development of efficient and selective synthetic routes to access and further functionalize the this compound core.

Investigation of its reactivity in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.

Synthesis of libraries of novel compounds derived from this compound for screening against various biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Exploration of its potential as a building block for the creation of new organic materials with unique electronic or photophysical properties.

While specific research on this exact compound is not extensively published, the rationale for its investigation is firmly rooted in the well-established utility of similarly substituted aromatic compounds in various fields of chemical research. The unique arrangement of its functional groups presents an opportunity for the discovery of new chemical reactions and the synthesis of novel molecules with potentially valuable properties.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-iodo-5-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEVXZFONRKZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Fluoro 2 Iodo 5 Methyl 4 Nitrobenzene

Established Synthetic Pathways for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene from Precursors

The established synthesis of this compound relies on fundamental principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

Multi-Step Synthesis Strategies for Aromatic Functionalization

The synthesis of highly substituted aromatic compounds rarely occurs in a single step. Instead, a multi-step approach is necessary, carefully considering the order of reactions to ensure the correct isomer is formed. lumenlearning.comyoutube.com In the case of this compound, the substituents are a fluorine atom, an iodine atom, a methyl group, and a nitro group. The directing effects of these groups are crucial:

Ortho, para-directors: -F, -I, -CH₃ (activating, with halogens being deactivating)

Meta-director: -NO₂ (strongly deactivating)

The order of introduction of these groups will determine the final arrangement. For instance, introducing a meta-directing group like the nitro group early in the synthesis will direct subsequent substituents to the meta position. lumenlearning.comlibretexts.org Conversely, introducing an ortho, para-director first will lead to substitution at those positions. lumenlearning.com

A plausible retrosynthetic analysis for this compound could envision two primary routes:

Nitration of a pre-functionalized toluene (B28343): Starting with a di-substituted toluene derivative and introducing the nitro group in the final step.

Halogenation of a nitrated toluene: Beginning with a nitrated toluene and subsequently introducing the halogen atoms.

Regioselective Halogenation and Nitration Techniques

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents. For a precursor such as 4-fluoro-2-iodotoluene (B81044), the fluorine and iodine atoms are ortho, para-directors. The methyl group is also an ortho, para-director. Therefore, the position of nitration will be influenced by the combined directing effects of these groups.

Halogenation: Iodination of aromatic rings, especially those deactivated by nitro groups, can be challenging. Electrophilic iodination often requires potent iodinating agents and sometimes harsh reaction conditions. organic-chemistry.org Common methods include the use of iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS) with a strong acid. organic-chemistry.org The regioselectivity of iodination, like nitration, is controlled by the existing substituents on the ring.

Derivatization from Related Halogenated Toluene Precursors

A logical synthetic approach to this compound would start from a commercially available or readily synthesized halogenated toluene. One such potential precursor is 4-fluoro-2-iodotoluene. guidechem.comchemimpex.comnih.gov

Proposed Synthetic Route from 4-Fluoro-2-iodotoluene:

Starting Material: 4-Fluoro-2-iodotoluene. guidechem.comchemimpex.comnih.gov In this molecule, the fluorine and iodine atoms are ortho, para-directing. The methyl group is also an ortho, para-director.

Nitration: The nitration of 4-fluoro-2-iodotoluene would be the key step. The directing groups (-F, -I, and -CH₃) will influence the position of the incoming nitro group. The fluorine at position 4 directs ortho to itself (positions 3 and 5). The iodine at position 2 directs ortho (position 3) and para (position 5). The methyl group at position 1 directs ortho (positions 2 and 6) and para (position 4). The positions ortho to the iodine and para to the fluorine (position 5) and ortho to both the fluorine and iodine (position 3) are activated. Steric hindrance from the iodine atom might disfavor substitution at position 3. Therefore, the nitro group would be expected to add at position 5 relative to the methyl group, leading to the formation of this compound.

Exploration of Novel Synthetic Route Development for this compound

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. These principles can be applied to the synthesis of this compound to improve upon traditional methods.

Sustainable and Green Chemistry Principles in Aromatic Compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. Key principles applicable to the synthesis of the target compound include:

Use of Safer Solvents: Traditional nitration and halogenation reactions often use hazardous solvents. Research into greener alternatives is ongoing.

Catalysis: The use of catalysts can lead to more efficient reactions with less waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For instance, the nitration of fluorotoluenes has been studied using solid acid catalysts, which can offer a more environmentally friendly alternative to the conventional mixed-acid process. researchgate.net These catalysts are often recyclable and can lead to higher regioselectivity. researchgate.net

Catalytic Methodologies for Efficient Fluorination and Iodination

Catalytic Iodination: The development of catalytic methods for the iodination of aromatic compounds is an active area of research. These methods often involve the in-situ generation of a more reactive iodine species. For example, iodine can be activated by an oxidizing agent in the presence of a catalyst. This can allow for the iodination of deactivated aromatic rings under milder conditions than traditional methods.

The table below summarizes some modern catalytic approaches to halogenation that could be adapted for the synthesis of halogenated nitroaromatics.

| Catalytic Method | Halogenating Agent | Catalyst | Advantages |

| Electrophilic Fluorination | Selectfluor® | Silver or other transition metals | High efficiency and selectivity |

| Nucleophilic Fluorination | Fluoride (B91410) salts | Palladium or copper complexes | Good for substrates with electron-withdrawing groups |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Gold(I) complexes | Mild reaction conditions |

| Radical-based C-H Iodination | Molecular Iodine | Radical initiator | Direct functionalization of C-H bonds |

These catalytic approaches offer the potential for more efficient and selective syntheses of this compound and related compounds, aligning with the principles of green chemistry by reducing waste and energy consumption.

Optimization of Synthetic Processes for Scalability and Efficiency

The efficient synthesis of this compound on an industrial scale hinges on the optimization of each step in the synthetic sequence. Key considerations include the choice of starting materials, reaction conditions, catalyst systems, and downstream processing. A plausible synthetic approach involves the sequential functionalization of a fluorotoluene derivative. The discussion below explores the optimization of these critical transformations based on established chemical literature for similar substrates.

A potential synthetic pathway could involve the nitration of an appropriate iodofluorotoluene or the iodination of a nitrofluorotoluene. The directing effects of the substituents (fluoro, methyl, iodo, and nitro groups) will govern the regioselectivity of these electrophilic aromatic substitution reactions. For instance, starting with 2-fluoro-5-methyliodobenzene, nitration would be directed by the activating methyl and fluoro groups, as well as the deactivating but ortho-, para-directing iodo group.

An alternative, and perhaps more controlled, route could be the nitration of a bromofluorotoluene followed by a halogen exchange reaction to introduce the iodine. A documented synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (B1524174) from 2-bromo-4-fluorotoluene (B74383) provides a valuable model for the nitration step. chemicalbook.com The optimization of this nitration for scalability would involve moving beyond classical nitrating agents like potassium nitrate (B79036) in concentrated sulfuric acid, which can present challenges in terms of reactor corrosion and waste disposal on a large scale.

Modern approaches to nitration focus on milder conditions and more environmentally benign reagents. For instance, the use of solid acid catalysts for the nitration of fluorotoluenes has been shown to be a highly regioselective and clean process. researchgate.net These catalysts can be recycled, reducing waste and cost. researchgate.net The reaction conditions for such a process would need to be carefully optimized in terms of temperature, reaction time, and the ratio of nitric acid to the substrate to maximize the yield of the desired isomer and minimize the formation of byproducts.

The following table, based on the synthesis of a bromo-analogue, illustrates a typical starting point for optimization of the nitration step.

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

| Starting Material | 2-Bromo-4-fluorotoluene | - | - | chemicalbook.com |

| Nitrating Agent | Potassium nitrate / 98% Sulfuric Acid | 54.3 | Not Specified | chemicalbook.com |

| Temperature | 0-5 °C initially, then 25 °C | - | - | chemicalbook.com |

| Reaction Time | 2 hours | - | - | chemicalbook.com |

For scalability, a shift towards a continuous flow process could be beneficial. Continuous flow reactors offer superior heat and mass transfer, enhancing safety and often improving yield and selectivity. While not directly documented for this compound, the principles have been successfully applied to the nitration of other aromatic compounds.

The introduction of the iodo group is another critical step that requires optimization. Traditional iodination methods can be harsh and may not be suitable for large-scale production. A patent for the preparation of a related compound, 1-nitro-2-ethyl-4-fluorobenzene, describes two distinct iodination methods that could be adapted and optimized. google.com

The first method involves the use of triphenylphosphine (B44618), imidazole, and iodine. google.com For scalability, the optimization of this process would focus on minimizing the use of expensive reagents like triphenylphosphine and developing efficient methods for its recovery and recycling. The reaction temperature and time would also be critical parameters to control to ensure high conversion and selectivity.

The second, more industrially scalable, method involves a two-step process: mesylation of a hydroxyl group followed by nucleophilic substitution with sodium iodide. google.com This approach avoids the use of elemental iodine and phosphine (B1218219) reagents. Optimization would focus on the efficiency of the mesylation step and the subsequent substitution, including solvent selection and reaction temperature to maximize yield and minimize reaction time.

The table below summarizes the key aspects of these two iodination methods, which could serve as a basis for developing a scalable process for this compound.

| Method | Reagents | Key Parameters for Optimization | Potential for Scalability | Reference |

| Method I | Triphenylphosphine, Imidazole, Iodine | Molar ratios of reagents, temperature (-5 to 0 °C), reaction time (2-5 h) | Moderate; reagent cost and recycling are key considerations | google.com |

| Method II | 1. Methylsulfonyl chloride, acid scavenger 2. Sodium iodide | Temperature for mesylation (0-10 °C then 20-30 °C), temperature for iodination (35-40 °C), reaction times (4-6 h and 6-16 h respectively) | High; avoids expensive and hazardous reagents, amenable to standard industrial equipment | google.com |

Reactivity and Reaction Mechanisms of 1 Fluoro 2 Iodo 5 Methyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted, electron-deficient aromatic rings. The presence of a strong electron-withdrawing group, such as the nitro group, is crucial for activating the ring towards attack by a nucleophile. masterorganicchemistry.comlibretexts.org

Reactivity at the Fluoro Position

The fluorine atom in this compound is the primary site for nucleophilic attack. This is due to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic. Furthermore, the rate-determining step in SNAr reactions is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In this molecule, the nitro group, positioned para to the fluorine, provides significant stabilization through resonance delocalization of the negative charge. masterorganicchemistry.comlibretexts.org

The order of reactivity for halogens in SNAr reactions is generally F > Cl > Br > I. This is because the strength of the carbon-halogen bond is not the determining factor in the reaction rate; rather, it is the ability of the halogen to polarize the C-X bond and facilitate nucleophilic attack. masterorganicchemistry.com

Reactivity at the Nitro Position

While the nitro group is an excellent activating group for SNAr, it is generally a very poor leaving group. Nucleophilic displacement of a nitro group from an aromatic ring is a rare event and typically requires exceptionally strong nucleophiles and harsh reaction conditions. Therefore, in the context of this compound, nucleophilic attack will overwhelmingly favor displacement of the fluoride (B91410) ion over the nitro group.

Electrophilic Aromatic Substitution Reactions on the this compound Ring

Substituent Effects of Fluoro, Iodo, Methyl, and Nitro Groups

The substituents on the this compound ring have competing electronic effects that govern the outcome of electrophilic aromatic substitution reactions. These effects can be broadly categorized as activating or deactivating, and ortho-, para-, or meta-directing.

| Substituent | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para |

| -I (Iodo) | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para |

| -CH₃ (Methyl) | Activating (Inductive & Hyperconjugation) | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating (Inductive & Resonance) | Meta |

Given the positions of the substituents, the potential sites for electrophilic attack are limited and the reaction is likely to be sluggish. The directing effects of the substituents must be considered collectively to predict the regiochemical outcome.

Cross-Coupling Chemistry Involving the Aryl Iodide Moiety of this compound

The carbon-iodine bond in aryl iodides is relatively weak, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nobelprize.orgmdpi.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

This compound is a suitable substrate for several important palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This is a versatile method for forming biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. researchgate.net This reaction is a valuable tool for the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organometallic coupling partner (or carbopalladation in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Biaryl |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl Alkyne |

| Stille | Organotin (e.g., R-Sn(Alkyl)₃) | Biaryl, Vinylarene, etc. |

Copper-Mediated Fluoroalkylation Reactions

Copper-mediated reactions are a cornerstone in organofluorine chemistry for introducing fluoroalkyl moieties onto aromatic rings. In the case of this compound, the carbon-iodine (C-I) bond is the primary site for such transformations. While specific studies on this exact substrate are not prevalent, the reactivity can be inferred from extensive research on similar aryl iodides.

Copper-mediated cross-coupling reactions with various fluoroalkylating agents, such as iododifluoroacetamides, have been systematically investigated. cas.cn The general consensus is that aryl iodides bearing electron-withdrawing groups exhibit enhanced reactivity and often provide better yields of the fluoroalkylated products. cas.cn The strong electron-withdrawing nature of the nitro group in this compound is therefore expected to make it a highly suitable substrate for these reactions. The reaction typically involves copper powder as the mediator and a polar aprotic solvent like DMSO or DMF.

The mechanism is believed to involve the formation of a fluoroalkylcopper species, which then undergoes a cross-coupling process with the aryl iodide. The electronic nature of the substituents on the aryl iodide significantly influences the reaction's efficiency.

Below is a representative table of copper-mediated cross-coupling reactions with aryl iodides, demonstrating the conditions and outcomes that can be expected for substrates like this compound.

| Aryl Iodide | Fluoroalkylating Agent | Catalyst/Mediator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene (B147127) | ICF₂CONH₂ | Cu powder | DMSO | 50 | 70 |

| 1-Iodo-4-cyanobenzene | ICF₂CON(CH₃)₂ | Cu powder | DMSO | 50 | 75 |

| 1-Iodo-4-fluorobenzene | ICF₂CO₂Et | Cu powder | DMF | 80 | 65 |

| Iodobenzene | ICF₂CONH₂ | Cu powder | DMSO | 50 | 55 |

Note: Data is based on reactions with similar substrates to illustrate typical conditions and yields.

Exploration of Other Transition Metal-Catalyzed Processes

The carbon-iodine bond in this compound is a prime target for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings are particularly prominent.

Given the high reactivity of aryl iodides, especially those activated by electron-withdrawing groups, this compound is an excellent candidate for these transformations. For instance, in Sonogashira couplings, aryl iodides react efficiently with terminal alkynes in the presence of a palladium catalyst, often with a copper(I) co-catalyst. nih.gov Studies on 1-iodo-4-nitrobenzene have shown that such couplings can proceed smoothly to give quantitative yields. nih.gov Similar high efficiency would be anticipated for Suzuki couplings with boronic acids, Heck couplings with alkenes, and Stille couplings with organostannanes. rsc.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction conditions and preventing side reactions.

| Reaction Type | Coupling Partner | Typical Catalyst | Expected Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |

| Stille | Organostannane (Ar'-SnBu₃) | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | Aryl Amine |

Structure-Reactivity Relationships and Mechanistic Investigations

The reactivity of this compound is a direct consequence of the electronic properties and relative positions of its substituents.

Nitro Group (-NO₂): This is the most powerful electron-withdrawing group on the ring, exerting strong -I (inductive) and -M (mesomeric/resonance) effects. Its presence deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.

Fluoro Group (-F): As a halogen, it has a -I effect and a +M effect. The inductive effect dominates, making it deactivating for electrophilic substitution. However, it is an excellent leaving group in SNAr reactions when activated by electron-withdrawing groups. In this molecule, the fluorine is para to the nitro group, making it highly susceptible to nucleophilic attack. The rate-determining step in such SNAr reactions is the formation of a stabilized Meisenheimer complex. stackexchange.comstackexchange.com

Iodo Group (-I): Similar to fluorine, it has a deactivating -I effect. Its most significant role is as a leaving group in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it the most reactive site for oxidative addition to a metal center (e.g., Pd(0)).

Methyl Group (-CH₃): This is a weakly electron-donating group through a +I effect and hyperconjugation. It slightly counteracts the deactivating effects of the other substituents but its influence is largely overshadowed by the powerful nitro group.

Reactivity Hierarchy:

Transition Metal-Catalyzed Cross-Coupling: The C-I bond is the most labile site for reactions like Suzuki, Heck, and Sonogashira couplings. This is typically the first reaction to occur under palladium or copper catalysis.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is highly activated by the para-nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). This reaction often requires heat.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine under various conditions, a transformation that is generally compatible with the aryl halides present.

Methyl Group Oxidation: This is the most difficult transformation due to the electron-deficient nature of the ring, requiring harsh conditions that may affect other functional groups.

The interplay of these electronic effects allows for a predictable, stepwise functionalization of the molecule, making it a potentially useful building block in synthetic chemistry.

Advanced Research Applications of 1 Fluoro 2 Iodo 5 Methyl 4 Nitrobenzene

Role as an Organic Building Block in Complex Molecule Synthesis

The strategic arrangement of electron-withdrawing (fluoro, nitro, iodo) and electron-donating (methyl) groups on the aromatic ring of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene makes it a highly versatile reagent in organic synthesis. The presence of iodine, in particular, offers a site for various coupling reactions, a common strategy for constructing complex carbon skeletons.

Precursor for Pharmaceutical Intermediates and Lead Compounds

Though specific examples directly citing this compound are scarce, its structural motifs are present in various pharmacologically active molecules. Halogenated and nitrated benzene (B151609) derivatives are fundamental to the synthesis of a wide array of therapeutic agents, including kinase inhibitors used in oncology. The unique substitution pattern of this compound could allow for the precise tuning of a drug candidate's electronic and steric properties, which is crucial for optimizing its binding affinity to biological targets.

Intermediate in Agrochemical Development

The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules that can selectively interact with biological targets in pests or weeds. The structural features of this compound are consistent with those of intermediates used in the agrochemical industry. The introduction of fluorine and other halogens into agrochemical candidates can enhance their efficacy and metabolic stability.

Contributions to Materials Science and Polymer Chemistry

The incorporation of highly functionalized aromatic units into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics.

Integration into Advanced Polymer Systems for Enhanced Properties

Aromatic compounds are often used as monomers or additives in the production of high-performance polymers. The reactivity of the iodo- and fluoro- substituents on this compound could be exploited to incorporate this unit into polymer chains. The resulting materials could exhibit enhanced properties due to the presence of the polar nitro group and the stable carbon-fluorine bond.

Development of Functional Materials Utilizing Aromatic Scaffolds

The core aromatic structure of this compound can serve as a scaffold for the construction of functional materials. By chemically modifying the functional groups, it is possible to create derivatives with tailored properties for applications in areas such as organic electronics or sensor technology. The combination of a heavy atom (iodine) and a nitro group could lead to materials with interesting photophysical properties.

Environmental Chemistry Research: Behavior and Degradation Studies

Specific research on the environmental behavior and degradation of this compound is not available in the current body of scientific literature. The information presented below is based on general knowledge of halogenated aromatic compounds and should be considered as a general overview rather than specific data for the compound .

No studies have been published that investigate the environmental fate and transformation pathways of this compound. Halogenated nitroaromatic compounds are a class of chemicals that have been used as intermediates in the synthesis of various industrial products, including dyes, pesticides, and explosives. mdpi.com Due to their chemical stability, many of these compounds can persist in the environment. nih.govresearchgate.net

The environmental fate of such compounds is generally influenced by factors such as:

Persistence: The presence of halogen and nitro groups on the aromatic ring can make these compounds resistant to natural degradation processes.

Mobility: Their movement in soil and water would depend on their solubility, vapor pressure, and tendency to adsorb to soil particles.

Transformation: Potential transformation pathways in the environment could include microbial degradation, photodegradation, and abiotic degradation processes. However, the specific products and rates of these transformations for this compound have not been studied.

Table 1: General Environmental Behavior of Halogenated Nitroaromatic Compounds

| Environmental Process | General Behavior of Halogenated Nitroaromatics | Specific Data for this compound |

|---|---|---|

| Biodegradation | Can be resistant; degradation often requires specialized microorganisms. | Not available |

| Photodegradation | Susceptible to degradation by sunlight, especially in water. | Not available |

| Adsorption to Soil | Varies depending on the specific compound and soil properties. | Not available |

| Bioaccumulation | Potential to accumulate in organisms, depending on lipophilicity. | Not available |

While there are no remediation strategies specifically developed for this compound, various methods are employed for the cleanup of sites contaminated with halogenated aromatic compounds in general. These strategies can be broadly categorized as follows:

Bioremediation: This approach utilizes microorganisms to break down contaminants. Some fungi have shown the ability to degrade halogenated nitrophenols. mdpi.com

Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. nih.govresearchgate.netubc.caresearchgate.net It is considered a cost-effective and environmentally friendly technology. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs): These are chemical treatment processes that generate highly reactive radicals to destroy a wide range of organic pollutants. mdpi.com

Adsorption: Using materials like activated carbon to bind and remove contaminants from water.

Thermal Desorption: Heating contaminated soil to vaporize the pollutants for collection and treatment.

Table 2: Potential Remediation Strategies for Halogenated Aromatic Compounds

| Remediation Strategy | Description | Applicability to this compound |

|---|---|---|

| Bioremediation | Use of microorganisms to metabolize contaminants. | Potentially applicable, but no specific studies exist. |

| Phytoremediation | Use of plants to clean up contaminated environments. | Potentially applicable, but no specific studies exist. nih.govresearchgate.netubc.caresearchgate.net |

| Advanced Oxidation | Chemical processes that generate highly reactive radicals. mdpi.com | Potentially effective, but not specifically tested. |

| Adsorption | Binding of contaminants to a solid matrix. | Likely effective for water treatment, but not studied. |

Spectroscopic and Computational Investigations of 1 Fluoro 2 Iodo 5 Methyl 4 Nitrobenzene

Advanced Spectroscopic Characterization

A complete structural elucidation of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene would necessitate a suite of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR would provide a detailed map of the molecular skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The proton ortho to the strongly electron-withdrawing nitro group would likely appear at the lowest field. Spin-spin coupling between the fluorine atom and the adjacent proton would result in a characteristic doublet.

¹³C NMR: The carbon spectrum would reveal unique signals for each carbon atom in the benzene (B151609) ring and the methyl group. The carbons attached to the electronegative fluorine, iodine, and nitro groups would exhibit characteristic chemical shifts. For instance, the carbon bonded to the fluorine atom would show a large one-bond C-F coupling constant.

¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the single fluorine atom would provide insight into the electronic effects of the other substituents on the ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula of C₇H₅FINO₂. The fragmentation pattern observed in the mass spectrum would provide valuable information about the stability of different parts of the molecule and help to confirm the connectivity of the atoms.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-F and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which might be weak in the IR spectrum.

X-ray Crystallography: For a definitive determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-π stacking. For related compounds like 1-chloro-2-methyl-4-nitrobenzene, studies have shown a nearly planar molecular structure with specific dihedral angles between the nitro group and the phenyl ring. Similar structural features would be anticipated for this compound.

| Spectroscopic Technique | Predicted Key Observables for this compound |

| ¹H NMR | Signals for aromatic and methyl protons; C-F coupling. |

| ¹³C NMR | Distinct signals for all seven carbon atoms; large ¹J(C-F) coupling. |

| Mass Spectrometry | Molecular ion peak confirming C₇H₅FINO₂; characteristic fragmentation pattern. |

| IR Spectroscopy | Strong N-O stretching bands (~1530 cm⁻¹ and ~1350 cm⁻¹); C-F and C-I stretches. |

| Raman Spectroscopy | Complementary vibrational modes, particularly for symmetric vibrations. |

| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions. |

Quantum Chemical Calculations and Molecular Modeling

In the absence of extensive experimental data, quantum chemical calculations provide a powerful tool for predicting and understanding the properties of this compound.

Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate the electronic structure of molecules. For this compound, these calculations can predict:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The LUMO is expected to be localized primarily on the nitroaromatic system, indicating its susceptibility to nucleophilic attack.

Electron Density Distribution: Calculations can map the electron density, revealing the polarization of bonds and the distribution of charge throughout the molecule. This would highlight the electron-deficient nature of the aromatic ring due to the electron-withdrawing substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding within the molecule, including hybridization, bond orders, and charge distribution.

The presence of bulky substituents like iodine and the nitro group can lead to steric hindrance, potentially causing the nitro group to twist out of the plane of the benzene ring.

Potential Energy Surface Scan: By systematically rotating the C-N and C-I bonds, a potential energy surface can be generated to identify the most stable conformation (the global minimum) and any other low-energy conformers. This is crucial as the planarity of the nitro group with the ring affects the extent of electronic conjugation.

Intermolecular Interaction Energies: Computational methods can also be used to model and quantify the strength of intermolecular interactions, such as halogen bonding (involving the iodine atom) and hydrogen bonding, which would be important in the solid state and in solution.

Theoretical calculations are invaluable for studying the mechanisms of reactions involving nitroaromatic compounds. For instance, the reduction of the nitro group is a common and important reaction.

Transition State Searching: By modeling the reaction pathway for a given transformation (e.g., nucleophilic aromatic substitution or reduction of the nitro group), the structures and energies of transition states can be calculated.

Activation Energy Barriers: The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. This allows for the prediction of the most likely reaction pathways. For nitroaromatic compounds, computational studies have explored mechanisms of reduction and electrophilic substitution reactions.

In Silico Studies of Structure-Reactivity Relationships and Chemical Behavior

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of a compound with its reactivity or physical properties.

For this compound, these studies would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: By comparing these descriptors with experimental data for a series of related nitroaromatic compounds, a mathematical model can be developed to predict properties such as reaction rates, toxicity, or environmental fate.

Predicting Reactivity: The electron-withdrawing nature of the fluoro, iodo, and nitro groups is expected to make the aromatic ring susceptible to nucleophilic attack. QSAR models can help to quantify this reactivity and predict the most likely sites for substitution. The presence of multiple halogens and a nitro group can lead to complex reactivity patterns, and in silico models can help to unravel these.

| Computational Approach | Application to this compound |

| Quantum Chemical Calculations | Prediction of electronic structure, molecular orbitals, and bond properties. |

| Conformational Analysis | Determination of the most stable 3D structure and the orientation of substituents. |

| Reaction Mechanism Studies | Elucidation of pathways for reactions like nucleophilic substitution or reduction. |

| In Silico (QSAR/QSPR) | Correlation of structural features with chemical reactivity and other properties. |

Intellectual Property and Patent Landscape Surrounding 1 Fluoro 2 Iodo 5 Methyl 4 Nitrobenzene

Analysis of Patent Filings Related to Synthesis and Applications

An analysis of the patent landscape reveals that intellectual property in this area is primarily focused on the processes for producing halogenated and nitrated aromatic compounds, and their subsequent use as intermediates in the synthesis of valuable downstream products.

Synthesis:

Patents relevant to the synthesis of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene generally fall into categories covering nitration and halogenation processes.

Nitration of Halogenated Benzenes: A significant body of patents addresses the nitration of halogenated benzene (B151609) derivatives. These patents often focus on achieving specific isomer ratios and improving reaction efficiency. For instance, processes for the vapor-phase nitration of halogenated benzenes have been patented, aiming to provide alternatives to traditional mixed-acid nitration and to control the position of the nitro group. google.com The continuous production of nitrobenzene (B124822) through adiabatic nitration is another area of patented improvement, focusing on enhancing space-time yield and safety. google.comunifiedpatents.com Such methodologies could be adapted for the nitration of a fluorinated and iodinated toluene (B28343) precursor.

Fluorination and Iodination: The introduction of halogen atoms onto aromatic rings is a well-patented field. Patented methods for the synthesis of fluoronitrobenzene compounds often involve the reaction of a corresponding chloro- or bromo-nitrobenzene with a fluoride (B91410) salt. google.com The introduction of iodine can be achieved through various patented methods, including the use of hypervalent iodine reagents, which have gained attention for their mild reaction conditions. arkat-usa.org The synthesis of compounds with multiple different halogen substituents, like this compound, would likely involve a combination of these patented strategies.

Applications:

The primary patented applications for halogenated nitroaromatics are as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Intermediates for Biologically Active Molecules: Halogenated nitroaromatic compounds are crucial starting materials for the production of halogenated anilines through the reduction of the nitro group. google.comgoogle.comgoogle.com These anilines are versatile building blocks for a wide range of pharmaceuticals and pesticides. nih.gov Patents in this area often claim novel derivatives and their use in specific therapeutic or pesticidal applications. The presence of fluorine, iodine, and a methyl group on the nitrobenzene ring of this compound suggests its potential as a precursor to a highly functionalized aniline (B41778) intermediate for use in the synthesis of novel bioactive compounds.

Identification of Key Patented Methodologies and Uses

Several key methodologies and uses for compounds structurally related to this compound are prominent in the patent literature.

Key Patented Methodologies:

Catalytic Hydrogenation: A major area of patent activity involves the selective catalytic hydrogenation of halogenated nitroaromatic compounds to the corresponding anilines. google.com Patents in this domain often focus on the catalyst composition, such as platinum group metals on a carrier, and the use of additives to prevent dehalogenation during the reduction process. google.comgoogle.com These methods are critical for preserving the halogen substituents, which are often essential for the biological activity of the final product.

Vapor-Phase Nitration: Patented processes for vapor-phase nitration of halogenated benzenes offer a method to produce nitroaromatic compounds while potentially avoiding the large quantities of spent acid generated in traditional mixed-acid nitration. google.com

Nucleophilic Aromatic Substitution: The synthesis of fluorinated aromatic compounds often relies on nucleophilic aromatic substitution, where a leaving group (like chlorine) is displaced by a fluoride ion. Patents in this area detail specific reaction conditions, solvents, and catalysts to improve the yield and purity of the desired fluorinated product.

Key Patented Uses:

Pharmaceutical Synthesis: Halogenated nitroaromatics are patented as key intermediates in the synthesis of a wide array of pharmaceuticals. For example, substituted nitrobenzenes are used to create diverse indoles, which are important in both drugs and agrochemicals. nih.gov Chloronitrobenzenes have been patented as starting materials for new analgesic compounds. nih.gov

Agrochemical Synthesis: The patent literature describes the use of nitrophenols and their halogenated derivatives as precursors for various pesticides, including insecticides, herbicides, and fungicides. nih.gov

Dyes and Polymers: While less common for highly substituted compounds, some halogenated nitroaromatics find use in the synthesis of dyes and specialty polymers.

Emerging Trends and Unexplored Patent Spaces in Halogenated Nitrobenzene Research

The field of halogenated nitrobenzene research continues to evolve, with new trends creating opportunities for future patent filings.

Emerging Trends:

Late-Stage Functionalization: A significant emerging trend is the development of methods for late-stage functionalization, which allows for the introduction of functional groups, including halogens and nitro groups, onto complex molecules at a late stage of the synthesis. marks-clerk.com This approach is valuable for creating diverse libraries of compounds for drug discovery and could lead to new patents for the synthesis and application of highly substituted molecules like this compound.

Biocatalysis: The use of enzymes for the synthesis and modification of halogenated nitroaromatic compounds is a growing area. While some enzymes are inhibited by strongly electron-withdrawing groups like the nitro group, research into engineering more robust enzymes could open up new, patentable biocatalytic routes to these compounds.

Novel Applications: Beyond traditional uses in pharmaceuticals and agrochemicals, halogenated nitroaromatics are being explored for new applications. For instance, nitrobenzene has been investigated as an additive to improve the performance and stability of perovskite solar cells. mdpi.com This suggests that there may be unexplored applications for functionalized nitrobenzenes in materials science.

Unexplored Patent Spaces:

Specific Polysubstituted Isomers: While the patent landscape covers broad classes of halogenated nitrobenzenes, there is room for patents on the synthesis and application of specific, highly substituted isomers like this compound. Such patents would likely need to demonstrate a novel, non-obvious, and useful application for the specific compound.

Green Chemistry Approaches: There is an ongoing need for more environmentally friendly methods for the synthesis of halogenated nitroaromatics. Patents for processes that reduce waste, use less hazardous reagents, or are more energy-efficient would be valuable. This could include novel catalytic systems or the use of alternative solvents.

Targeted Therapeutic and Agrochemical Applications: The unique combination of substituents in this compound could make it a valuable intermediate for highly specific and potent new drugs or pesticides. Patents in this area would focus on the final products synthesized from this intermediate and their specific biological activities.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

The synthesis of this compound is a multi-step process that requires careful regiochemical control due to the multiple substituents on the benzene (B151609) ring. While specific proprietary methods exist, general synthetic strategies rely on the sequential introduction of the functional groups onto a toluene (B28343) or fluorotoluene precursor. Key steps often involve electrophilic nitration and iodination, where the directing effects of the existing methyl and fluoro groups must be carefully considered to achieve the desired 1,2,4,5-substitution pattern. The iodination of electron-deficient nitroaromatics can be particularly challenging, often requiring strong iodinating agents or catalyzed reactions to achieve high yields. acs.orgorganic-chemistry.org

The reactivity of this compound is characterized by the distinct chemical behavior of its three primary functional sites, allowing for selective, stepwise modifications. The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions. In contrast, the carbon-fluorine bond is activated by the strongly electron-withdrawing nitro group in the para-position, making it susceptible to nucleophilic aromatic substitution (SNAr). Finally, the nitro group itself can be reduced to an amine, providing another avenue for functionalization. This orthogonal reactivity is a significant advantage, allowing chemists to use the molecule as a versatile scaffold.

Table 1: Reactivity Profile of this compound

| Functional Group | Position | Primary Reaction Type | Potential Applications |

| Iodo (-I) | C2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduction of aryl, alkyl, or alkynyl groups. |

| Fluoro (-F) | C1 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O, N, or S-based nucleophiles. |

| Nitro (-NO₂) | C4 | Reduction to amine (-NH₂) | Formation of anilines for amide coupling, diazotization, etc. |

Expanding the Research Application Horizon of this compound

The primary and most significant application of this compound is as a key intermediate in the synthesis of high-value, biologically active molecules. Its utility is explicitly demonstrated in the development of advanced pharmaceutical agents. Patents reveal its role as a crucial building block in the synthesis of substituted bicyclic heterocyclic compounds that act as PRMT5 (Protein Arginine Methyltransferase 5) inhibitors. google.comgoogleapis.comgoogle.com The synthesis of these complex inhibitors leverages the compound's reactivity, particularly through nucleophilic substitution of the activated fluorine atom. google.com

The broader landscape for halogenated aromatic compounds suggests a wide array of potential applications. These molecules are foundational in the agrochemical industry for creating targeted pesticides and herbicides and in materials science for developing specialty polymers and electronic materials. rsc.org Given its trifunctional nature, this compound is a prime candidate for building block libraries used in drug discovery, enabling the rapid generation of diverse molecular structures to screen for biological activity. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Documented and Potential Applications

| Sector | Specific Application | Role of this compound |

| Pharmaceuticals | Synthesis of PRMT5 Inhibitors | Key building block for constructing the core scaffold. google.comgoogleapis.com |

| Agrochemicals | Development of Novel Pesticides/Herbicides | Potential precursor for complex, biologically active agents. |

| Materials Science | Synthesis of Functional Polymers | Monomer precursor for materials with specific thermal or electronic properties. |

| Drug Discovery | Combinatorial Chemistry Libraries | Versatile scaffold for generating diverse molecular derivatives for screening. researchgate.net |

Interdisciplinary Research Opportunities in Halogenated Aromatic Chemistry

The unique arrangement of fluorine, iodine, and a nitro group on a single aromatic scaffold presents numerous opportunities for interdisciplinary research. In medicinal chemistry, the fluorine atom is a well-established bioisostere for hydrogen and can enhance metabolic stability and binding affinity. The strategic placement of this compound within a drug candidate can therefore be used to fine-tune its pharmacokinetic and pharmacodynamic properties.

In the field of chemical biology, the distinct reactivity of the C-I and C-F bonds could be exploited for the site-selective labeling of biomolecules. For instance, one site could be used to attach a fluorescent tag via a coupling reaction, while the other could be used to link to a protein or other biological target. Furthermore, the study of polyhalogenated aromatic hydrocarbons is critical in environmental science to understand their persistence, bioaccumulation, and biodegradation pathways. mdpi.com Research into the microbial degradation of compounds like this compound could lead to bioremediation strategies for related environmental pollutants.

Outstanding Challenges and Promising Prospects for Future Investigations

Despite its utility, challenges remain in the chemistry of this compound. A primary challenge is the development of more efficient, sustainable, and regioselective synthetic routes. Current methods may rely on harsh conditions or produce isomeric impurities that are difficult to separate. acs.org Future research should focus on catalysis-driven methods, such as directed C-H activation and functionalization, to improve synthetic efficiency and reduce waste. rsc.orgnih.gov Achieving perfect site-selectivity in subsequent reactions—for example, performing a coupling reaction at the C-I bond without any competing SNAr at the C-F bond—requires precise control of reaction conditions and is an ongoing area of investigation.

The prospects for this compound are exceptionally promising. Its demonstrated success as a building block for complex pharmaceutical inhibitors underscores its value. google.comgoogleapis.com Future investigations will likely focus on expanding its use in the synthesis of other therapeutic agents and functional materials. The development of novel catalysts that can selectively manipulate each of its functional groups with high fidelity will unlock its full potential as a "molecular linchpin." As synthetic methodologies become more sophisticated, this compound and its derivatives will continue to be enabling tools for innovation across the chemical sciences, from drug discovery to advanced materials. beilstein-journals.org

常见问题

Q. Table 1: Common Synthetic By-Products and Mitigation

Q. Table 2: Key Spectral Peaks for Structural Confirmation

| Technique | Expected Signal | Reference |

|---|---|---|

| NMR | δ 2.4 (s, 3H, CH), δ 8.2 (d, 1H, Ar-H) | Compare with analogs in |

| NMR | δ -110 to -115 (CF coupling) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。